molecular formula C3[13C]H64NO13D3 B602456 Erythromycin-13C,d3 CAS No. 959119-26-7

Erythromycin-13C,d3

Cat. No. B602456
M. Wt: 737.95
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Erythromycin-13C,d3 is the 13C- and deuterium labeled Erythromycin . It is a macrolide antibiotic produced by actinomycete Streptomyces erythreus with a broad spectrum of antimicrobial activity . It shares the same chemical structure as erythromycin A, with the addition of 13C and d3 isotopes . This isotopically labeled derivative of erythromycin is created specifically for research purposes aimed at exploring the biochemistry and physiology of erythromycin .


Synthesis Analysis

Erythromycin-13C,d3 is a semi-synthetic macrolide antibiotic derived from Streptomyces erythraeus . It is intended for use as an internal standard for the quantification of erythromycin . The synthesis of Erythromycin-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen and carbon into the drug molecule, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of Erythromycin-13C,d3 is C36[13C]H64D3NO13 . It shares the same chemical structure as erythromycin A, with the addition of 13C and d3 isotopes .


Chemical Reactions Analysis

Erythromycin-13C,d3 is a macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit, blocking the progression of nascent polypeptide chains . It is active against a host of bacterial genera .


Physical And Chemical Properties Analysis

Erythromycin-13C,d3 has a molecular weight of 737.94 . It is a neat product and is intended for use as an internal standard for the quantification of erythromycin .

Scientific Research Applications

  • Erythromycin is a well-established antimicrobial agent, effective against pathogens such as Legionella, Campylobacter, and Chlamydia spp. Researchers have been exploring novel modifications of erythromycin to improve its therapeutic properties, including new derivatives undergoing clinical investigations (Kirst & Sides, 1989).

  • Monoclonal antibodies against erythromycin have been developed for use in a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for the determination of erythromycin in milk. A novel carboxyphenyl derivative of erythromycin was synthesized for this purpose (Wang et al., 2015).

  • Erythromycin's biosynthetic gene cluster has been identified in Actinopolyspora erythraea YIM90600, a halophilic actinomycete, leading to insights into the biosynthesis of novel erythromycin metabolites (Chen et al., 2014).

  • Studies on the erythromycin-producing polyketide synthase of Saccharopolyspora erythraea provide insights into the mechanism of chain assembly in antibiotic biosynthesis (Cortés et al., 1990).

  • Research on erythromycin resistance by ribosome modification reveals that target site alteration, antibiotic modification, and altered antibiotic transport are key mechanisms of resistance (Weisblum, 1995).

  • Erythromycin acts by inhibiting the translocation reaction during protein synthesis and is effective against various bacteria. Its resistance emergence is often plasmid-mediated (Washington & Wilson, 1985).

Safety And Hazards

When handling Erythromycin-13C,d3, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling. It is also recommended not to eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Erythromycin-13C,d3 is created specifically for research purposes aimed at exploring the biochemistry and physiology of erythromycin . It is used as an internal standard for the quantification of erythromycin , which suggests its potential use in future research and development processes.

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19?,20+,21+,22-,23?,24?,25-,26?,28?,29+,30-,31?,32-,34?,35-,36?,37-/m1/s1/i11+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGZDMOVFRHVEP-ZFHWVPMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])N(C)C1CC(OC(C1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin-13C,d3

Citations

For This Compound
54
Citations
J Griboff, JC Carrizo, RI Bonansea, ME Valdés… - Food chemistry, 2020 - Elsevier
The occurrence of 46 antibiotics (amphenicols, cephalosporins, dihydrofolate reductase inhibitors, fluroquinolones, macrolides, nitrofurans, penicillins, quinolones, sulfamides and …
Number of citations: 57 www.sciencedirect.com
L Xu, J Zang, W Cong, E Holton, L Jiang, SK Sheppard… - Water Research, 2022 - Elsevier
Wastewater-based epidemiology (WBE) has potential to identify the epidemiological links between people, animals, and the environment, as part of antimicrobial resistance (AMR) …
Number of citations: 5 www.sciencedirect.com
B Schwaiger, J König, C Lesueur - Food analytical methods, 2018 - Springer
… Doxycycline-d3 hyclate, erythromycin-13C-d3 and lincomycin-d3, and marbofloxacin-d8 and spiramycin I-d3 were bought from Toronto Research Chemicals (Toronto, ON, Canada). …
Number of citations: 35 link.springer.com
A Council - researchgate.net
A knowledge gap exists around environmental concentrations of pharmaceuticals within New Zealand. Pharmaceuticals are designed to be potently bioactive against certain human …
Number of citations: 2 www.researchgate.net
M Zheng, S Tang, Y Bao, KD Daniels, ZT How… - 2021 - researchsquare.com
… hydrochloride-D3, o oxacin hydrochloride-D3, o oxacin hydrochloride-D5, cipro oxacin hydrochloride-D8, and erythromycin-13C-D3 were purchased from Cambridge Isotope Labs (USA…
Number of citations: 1 www.researchsquare.com
AM Botero-Coy, D Martínez-Pachón, C Boix… - Science of the Total …, 2018 - Elsevier
In this work, the presence of 20 pharmaceuticals in wastewater from Colombia is investigated. Several widely consumed compounds have been detected in wastewater samples from …
Number of citations: 254 www.sciencedirect.com
VR Panditi - 2013 - digitalcommons.fiu.edu
… (or erythromycin -13C-d3) into optima LC/… erythromycin -13C-d3. Based on these results, m/z 716 and m/z 720 were used for the quantitation of erythromycin and erythromycin-13C-d3 …
Number of citations: 7 digitalcommons.fiu.edu
R López-Serna, S Pérez, A Ginebreda, M Petrović… - Talanta, 2010 - Elsevier
The present work describes the development of a fully automated method, based on on-line solid-phase extraction (SPE)–liquid chromatography-electrospray–tandem mass …
Number of citations: 255 www.sciencedirect.com
KS Guruge, P Goswami, R Tanoue, K Nomiyama… - Science of the Total …, 2019 - Elsevier
Pharmaceuticals and personal care products (PPCPs) are known as an emerging class of water contaminants due to their potential adverse effects on aquatic ecosystems. In this study, …
Number of citations: 119 www.sciencedirect.com
FCT Elder, K Proctor, R Barden, WH Gaze, J Snape… - Water Research, 2021 - Elsevier
Studies to understand the role wastewater treatment plants (WWTPs) play in the dissemination of antibiotics (ABs), and in the emergence of antibiotic resistance (ABR), play an …
Number of citations: 43 www.sciencedirect.com

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